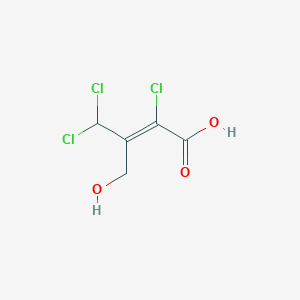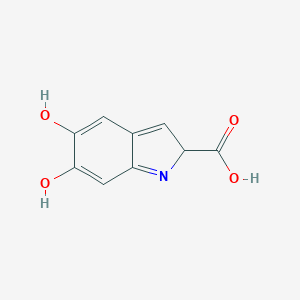
Nappsmlllpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nappsmlllpa is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, which has been linked to various diseases and conditions. In
Mecanismo De Acción
Nappsmlllpa works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. The enzyme is responsible for the production of certain molecules that are involved in disease processes. By inhibiting this enzyme, Nappsmlllpa can reduce the production of these molecules, which can lead to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Nappsmlllpa has been shown to have a significant impact on various biochemical and physiological processes. The compound has been found to reduce inflammation, inhibit cell growth, and induce cell death in cancer cells. Nappsmlllpa has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Nappsmlllpa is its potency. The compound has been found to be a highly effective inhibitor of the target enzyme, which makes it a valuable tool for studying disease processes. However, the complex synthesis method of Nappsmlllpa can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the high potency of Nappsmlllpa can also make it challenging to study the compound's effects on normal cellular processes.
Direcciones Futuras
There are several future directions for research on Nappsmlllpa. One area of research could be to explore the compound's potential as a cancer treatment. Another area of research could be to investigate the compound's neuroprotective effects further. Additionally, researchers could explore the potential of Nappsmlllpa as a treatment for inflammatory conditions. Further studies could also investigate the compound's effects on normal cellular processes to gain a better understanding of its potential limitations.
Conclusion:
In conclusion, Nappsmlllpa is a synthetic compound that has shown promise for its potential therapeutic applications. The compound's potent inhibition of a specific enzyme has made it a valuable tool for studying disease processes. Further research on Nappsmlllpa could lead to new treatments for cancer, neurodegenerative diseases, and inflammatory conditions. However, the complex synthesis method of Nappsmlllpa and its high potency can also present challenges for researchers.
Métodos De Síntesis
The synthesis of Nappsmlllpa involves a multistep process that requires specific reagents and conditions. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The process involves several purification steps to ensure the purity of the compound. The synthesis of Nappsmlllpa is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
Nappsmlllpa has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of a specific enzyme that is involved in various disease processes. Research has shown that Nappsmlllpa has the potential to be used in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Propiedades
Número CAS |
135216-07-8 |
|---|---|
Nombre del producto |
Nappsmlllpa |
Fórmula molecular |
C74H101ClN14O13 |
Peso molecular |
1430.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1 |
Clave InChI |
ZLDBJGBUZBUHAE-RIJBMELVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
SMILES canónico |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
Sinónimos |
N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2 N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide NAPPSMLLLPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



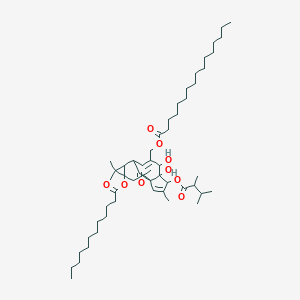

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)

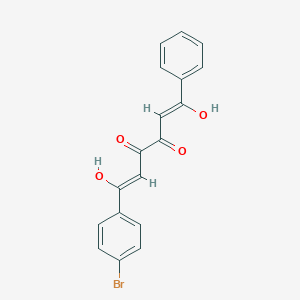
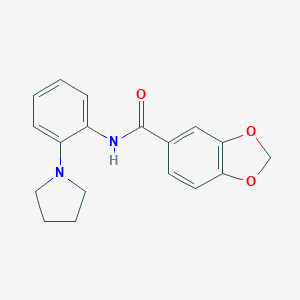
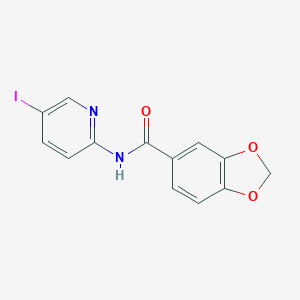
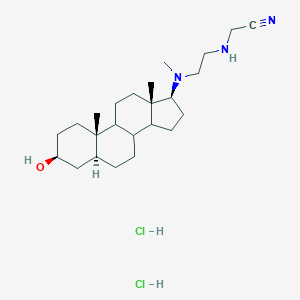
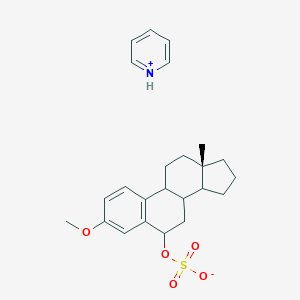
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
